molecular formula C24H34N2O3S2 B12953859 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

Cat. No.: B12953859
M. Wt: 462.7 g/mol
InChI Key: KEXIJBGLFUTSNP-UHFFFAOYSA-N
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Description

3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazepines. This compound is characterized by its unique structural features, including a benzothiadiazepine core with various functional groups such as methoxy, methylthio, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiadiazepine Core: The initial step involves the formation of the benzothiadiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a sulfur source under controlled conditions.

    Introduction of Functional Groups: The subsequent steps involve the introduction of the dibutyl, methoxy, methylthio, and phenyl groups. These functional groups can be introduced through various organic reactions such as alkylation, methylation, and arylation.

    Oxidation: The final step involves the oxidation of the thiadiazepine ring to form the 1,1-dioxide moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding thiadiazepine.

    Substitution: The functional groups on the benzothiadiazepine core can undergo substitution reactions, leading to the formation of derivatives with different properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.

Scientific Research Applications

3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can be compared with other similar compounds, such as:

    Benzothiadiazines: These compounds share a similar core structure but differ in the functional groups attached to the ring. They may have different biological activities and chemical properties.

    Benzothiazepines: These compounds have a similar ring structure but differ in the position of the sulfur atom. They may exhibit different pharmacological profiles.

    Benzodiazepines: These compounds have a similar core structure but lack the sulfur atom. They are well-known for their use as anxiolytics and sedatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H34N2O3S2

Molecular Weight

462.7 g/mol

IUPAC Name

3,3-dibutyl-8-methoxy-7-methylsulfanyl-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C24H34N2O3S2/c1-5-7-14-24(15-8-6-2)18-26(19-12-10-9-11-13-19)20-16-22(30-4)21(29-3)17-23(20)31(27,28)25-24/h9-13,16-17,25H,5-8,14-15,18H2,1-4H3

InChI Key

KEXIJBGLFUTSNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OC)SC)C3=CC=CC=C3)CCCC

Origin of Product

United States

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